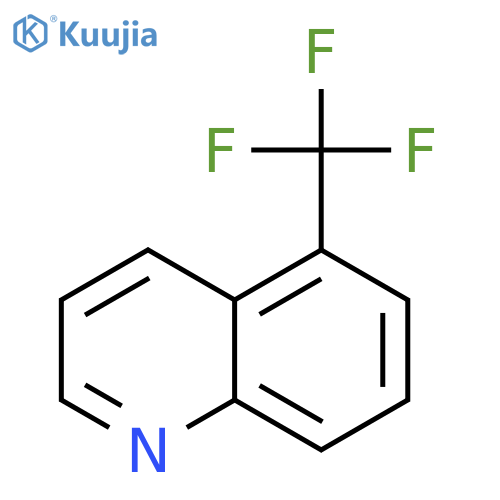Cas no 342-30-3 (5-(Trifluoromethyl)quinoline)

5-(Trifluoromethyl)quinoline structure
商品名:5-(Trifluoromethyl)quinoline
5-(Trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 5-(Trifluoromethyl)quinoline
- MFCD16619721
- G55869
- CS-0309240
- SB68108
- Z1255426032
- DTXSID30600370
- 342-30-3
- DB-349706
- AKOS016005841
- EN300-170554
- SCHEMBL827601
-
- インチ: InChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H
- InChIKey: YIFZKLFTSGGGQW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C=CC=NC2=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 197.04523368g/mol
- どういたいしつりょう: 197.04523368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(Trifluoromethyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-170554-0.25g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| TRC | T899583-50mg |
5-(trifluoromethyl)quinoline |
342-30-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
| Chemenu | CM143736-5g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM143736-25g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 25g |
$*** | 2023-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-100MG |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 100MG |
¥ 910.00 | 2023-04-13 | |
| Enamine | EN300-170554-1.0g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5G |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 5g |
¥ 10,890.00 | 2023-04-13 | |
| Chemenu | CM143736-10g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95%+ | 10g |
$*** | 2023-05-30 | |
| Enamine | EN300-170554-5.0g |
5-(trifluoromethyl)quinoline |
342-30-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5 G |
5-(trifluoromethyl)quinoline |
342-30-3 | 95% | 5g |
¥ 10,890.00 | 2021-05-07 |
5-(Trifluoromethyl)quinoline 関連文献
-
1. The synthesis of certain trifluoromethylquinoline derivativesR. Belcher,M. Stacey,A. Sykes,J. C. Tatlow J. Chem. Soc. 1954 3846
-
Vinod G. Landge,Manoj K. Sahoo,Siba P. Midya,Garima Jaiswal,Ekambaram Balaraman Dalton Trans. 2015 44 15382
-
3. 710. The Skraup reaction. Formation of 5- and 7-substituted quinolinesM. H. Palmer J. Chem. Soc. 1962 3645
-
4. The Jubilee of the Chemical Society of London. History of the Development of the Society
342-30-3 (5-(Trifluoromethyl)quinoline) 関連製品
- 2285-35-0(2-(Trifluoromethyl)-9H-carbazole)
- 25199-77-3(4-(trifluoromethyl)quinoline)
- 13544-43-9(6-(trifluoromethyl)-1H-indole)
- 325-14-4(7-(Trifluoromethyl)quinoline)
- 128562-95-8(4-(Trifluoromethyl)-1H-indole)
- 868668-58-0(8-Methyl-5-(trifluoromethyl)quinoline)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 503537-97-1(4-bromooct-1-ene)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:342-30-3)5-(Trifluoromethyl)quinoline

清らかである:99%/99%
はかる:250mg/1g
価格 ($):159.0/429.0